An In-Depth Technical Guide to the Synthesis and Characterization of Diamminedinitritoplatinum(II)
An In-Depth Technical Guide to the Synthesis and Characterization of Diamminedinitritoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of diamminedinitritoplatinum(II), a significant inorganic compound with applications ranging from electroplating to catalysis. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying chemical principles and field-proven insights essential for successful synthesis and rigorous characterization. We will delve into the nuances of isomeric control, the rationale behind specific reagents and reaction conditions, and the application of modern analytical techniques to ensure the purity and structural integrity of the final product.
Introduction: The Significance of Platinum(II) Complexes
Platinum(II) complexes form the bedrock of a class of highly effective anticancer agents, with cisplatin (cis-diamminedichloroplatinum(II)) being the archetypal example.[1] The biological activity of these square planar complexes is profoundly dictated by their stereochemistry. For instance, cisplatin exhibits potent anticancer properties by forming intrastrand crosslinks with DNA, a mechanism not shared by its trans isomer, transplatin.[2][3] This isomeric specificity underscores the critical importance of precise synthetic control and unambiguous characterization.
Diamminedinitritoplatinum(II), also known as "P salt," serves as a key precursor in the synthesis of various platinum-based compounds and finds direct application in cyanide-free platinum electroplating.[4][5] Its synthesis and characterization provide a valuable case study in the principles of coordination chemistry, particularly concerning ligand substitution and isomerism.
Synthesis of Diamminedinitritoplatinum(II): A Tale of Two Isomers
The synthesis of diamminedinitritoplatinum(II) typically begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and proceeds through a series of ligand substitution reactions. The choice of synthetic route is paramount as it dictates the isomeric purity of the final product. Two primary pathways are commonly employed, one favoring the cis isomer and the other the trans isomer.
Synthesis of cis-Diamminedinitritoplatinum(II)
The synthesis of the cis isomer leverages the trans effect, a phenomenon where certain ligands increase the rate of substitution of the ligand positioned opposite to them. The iodide ion (I⁻) has a stronger trans effect than the chloride ion (Cl⁻).
Rationale: This synthesis begins by converting K₂[PtCl₄] to K₂[PtI₄]. The subsequent reaction with ammonia leads to the formation of cis-[Pt(NH₃)₂I₂] because the strong trans effect of the iodide ligands directs the incoming ammonia molecules to positions cis to each other. Finally, the iodide ligands are replaced by nitrite groups.
Experimental Protocol:
-
Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]):
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
-
Add a stoichiometric excess of potassium iodide (KI) solution. The color of the solution will change from reddish-brown to a deep brown, indicating the formation of [PtI₄]²⁻.[6]
-
-
Formation of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]):
-
Synthesis of cis-Diamminedinitritoplatinum(II) (cis-[Pt(NH₃)₂- (NO₂)₂]):
-
Suspend the cis-[Pt(NH₃)₂I₂] in water and add a solution of silver nitrate (AgNO₃). This will precipitate silver iodide (AgI), leaving cis-[Pt(NH₃)₂(H₂O)₂]²⁺ in solution.
-
Filter off the AgI precipitate.
-
To the filtrate, add a solution of sodium nitrite (NaNO₂). The pale yellow to white crystalline product, cis-diamminedinitritoplatinum(II), will precipitate.[8]
-
Filter, wash with cold water, and dry the product.
-
Synthesis of trans-Diamminedinitritoplatinum(II)
The synthesis of the trans isomer follows a different route, starting with the preparation of tetraammineplatinum(II) chloride.
Experimental Protocol:
-
Preparation of Dichlorotetraammineplatinum(II) ([Pt(NH₃)₄]Cl₂):
-
A method involves reacting chloroplatinic acid with an excess of ammonia under boiling conditions.[9]
-
-
Synthesis of trans-Diamminedinitritoplatinum(II) (trans-[Pt(NH₃)₂- (NO₂)₂]):
-
The dichlorotetraammineplatinum(II) is then reacted with an excess of sodium nitrite.[9] This substitution reaction, when carefully controlled, can yield the trans isomer.
-
Diagram of Synthetic Pathways:
Caption: Synthetic routes for cis- and trans-diamminedinitritoplatinum(II).
Characterization Techniques: Ensuring Purity and Confirming Structure
Rigorous characterization is essential to confirm the identity, isomeric purity, and overall quality of the synthesized diamminedinitritoplatinum(II). A multi-technique approach is recommended.
Kurnakov Test: A Classic Method for Isomer Differentiation
The Kurnakov test, developed in 1894, is a qualitative chemical test that effectively distinguishes between cis and trans isomers of platinum(II) complexes.[2][10] The test relies on the differential reactivity of the isomers with thiourea (tu).
-
cis-isomer: Reacts with thiourea to form a soluble, yellow tetra(thiourea) complex, [Pt(tu)₄]²⁺.[3][10]
-
trans-isomer: Reacts with thiourea to produce a sparingly soluble, white precipitate of trans-[Pt(NH₃)₂(tu)₂]²⁺.[3][10]
Rationale: The difference in products is a direct consequence of the trans effect of thiourea, which is a strong trans-directing ligand.[2][11] In the cis isomer, the substitution of chloride ligands by thiourea labilizes the ammine ligands, leading to their eventual replacement. In the trans isomer, the ammine ligands are not labilized by the incoming thiourea, resulting in a stable disubstituted product.
Experimental Protocol: Kurnakov Test
-
Dissolve a small amount (e.g., 0.1 g) of the synthesized platinum complex in a minimal volume of hot water (e.g., 10 mL).[2]
-
Prepare an aqueous solution of thiourea by dissolving an excess amount (e.g., 0.5-1 g) in 10 mL of water.[2]
-
Add the thiourea solution to the platinum complex solution.
-
Observe the formation of either a yellow solution (cis isomer) or a white precipitate (trans isomer).[10]
Spectroscopic Characterization
3.2.1. Infrared (IR) and Raman Spectroscopy: Probing the Nitrito Ligand
The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO).[12] IR and Raman spectroscopy are powerful tools for distinguishing between these linkage isomers.
-
Nitro (M-NO₂) complex: The two N-O bonds are equivalent, giving rise to symmetric (νs) and asymmetric (νas) stretching modes.[12]
-
Nitrito (M-ONO) complex: The coordination through oxygen breaks the equivalence of the N-O bonds, resulting in vibrations that are more characteristic of N=O and N-O single bonds.[12]
| Vibrational Mode | Nitro (M-NO₂) Frequency (cm⁻¹) | Nitrito (M-ONO) Frequency (cm⁻¹) |
| Asymmetric Stretch (νas) | ~1470-1370 | ~1485-1400 (N=O stretch) |
| Symmetric Stretch (νs) | ~1340-1300 | ~1110-1050 (N-O stretch) |
| Bending (δ) | ~850-820 | ~860-800 |
Data compiled from spectroscopic studies of nitro and nitrito complexes.[12][13][14]
It is important to note that the synthesis protocols described in Section 2 generally favor the nitro-coordinated isomer. However, isomerization can sometimes occur, making vibrational spectroscopy a crucial quality control step.
3.2.2. ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR is an exceptionally sensitive technique for characterizing platinum compounds in solution.[15] The chemical shifts are highly dependent on the oxidation state of the platinum, the nature of the coordinated ligands, and the coordination geometry.[15][16]
-
Key Features of ¹⁹⁵Pt NMR:
-
Wide chemical shift range (>13,000 ppm), providing excellent resolution between different platinum species.[15][17]
-
Sharp signals that are sensitive to subtle changes in the chemical environment.[15]
-
The naturally occurring ¹⁹⁵Pt isotope has a spin of I=1/2 and a natural abundance of 33.8%, making it readily observable.[15][18]
-
The ¹⁹⁵Pt NMR spectrum of a pure sample of diamminedinitritoplatinum(II) should exhibit a single, sharp resonance. The presence of multiple peaks could indicate isomeric impurities or decomposition products. The chemical shift value will be characteristic of a Pt(II) center coordinated to two ammine and two nitrito ligands.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural characterization of crystalline materials.[19][20] It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, including the stereochemistry (cis or trans) of the complex.[20][21] While not a routine characterization technique for every batch, obtaining a crystal structure is invaluable for confirming the synthesis of a new platinum complex or for validating a new synthetic route.
Thermal Analysis
Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability of the complex. Diamminedinitritoplatinum(II) is stable up to 150°C but undergoes explosive decomposition at 200°C.[4] This information is crucial for handling and storage considerations.
Applications and Future Directions
Diamminedinitritoplatinum(II) is a versatile compound with established and emerging applications.
-
Electroplating: It is a key component in cyanide-free platinum plating baths, producing hard, low-resistance, and solderable coatings for electronic components.[4]
-
Catalysis: It serves as a precursor for the preparation of supported platinum catalysts used in various chemical transformations.[5][22]
-
Precursor for Anticancer Drugs: While not an active drug itself, it can be a starting material for the synthesis of other platinum-based therapeutic agents. The development of new platinum drugs continues to be an active area of research, with a focus on overcoming the resistance and toxicity issues associated with first-generation drugs like cisplatin.[23][24][25][26]
Diagram of Characterization Workflow:
Caption: A comprehensive workflow for the characterization of diamminedinitritoplatinum(II).
Conclusion
The synthesis and characterization of diamminedinitritoplatinum(II) offer a rich platform for exploring fundamental concepts in coordination chemistry. The ability to control the stereochemistry through rational synthetic design is a testament to the power of the trans effect. A thorough characterization, employing a combination of classic chemical tests and modern spectroscopic and analytical techniques, is indispensable for ensuring the quality and structural integrity of the final product. As the demand for advanced materials and novel therapeutics continues to grow, a deep understanding of the principles outlined in this guide will remain essential for researchers and scientists in the field.
References
- Grokipedia. (2026, January 7). Kurnakov test.
- Guidechem. (n.d.). What is Diamminedinitritoplatinum(II)?
- Wikipedia. (n.d.). Platinum-195 nuclear magnetic resonance.
- University of Ottawa. (n.d.). (195Pt) Platinum NMR.
- Wikipedia. (n.d.). Kurnakov test.
- Johnson Matthey Technology Review. (n.d.). 195-Platinum Nuclear Magnetic Resonance Spectroscopy.
- Taylor & Francis Online. (n.d.). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy.
- ChemicalBook. (n.d.). Diamminedinitritoplatinum(II) | 14286-02-3.
- RSC Publishing. (2006). Pt NMR—theory and application.
- BenchChem. (n.d.). Distinguishing nitro vs nitrito coordination modes using IR and Raman spectroscopy.
- Taylor & Francis Online. (n.d.). What Is the “Best” Platinum: Cisplatin, Carboplatin, or Oxaliplatin?
- National Institutes of Health. (2020). Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics.
- Google Patents. (n.d.). New method for synthesizing dinitroso diammineplatinum (II).
- PubMed Central. (2015). Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer.
- bioRxiv. (2020). Cisplatin is more mutagenic than carboplatin or oxaliplatin at equitoxic concentrations.
- ResearchGate. (n.d.). Cisplatin.
- ResearchGate. (n.d.). Observations on cisplatin, carboplatin, and oxaliplatin.
- ResearchGate. (n.d.). An infrared study of the nitro—nitrito linkage isomerization in solid nitro- and nitritopentamminecobalt(III) chloride.
- Journal of the American Chemical Society. (1958). Infrared Spectra of Metallic Complexes. V. The Infrared Spectra of Nitro and Nitrito Complexes.
- National Institutes of Health. (n.d.). Diamminedinitritoplatinum(II).
- Michigan State University. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).
- National Institutes of Health. (n.d.). Synthetic Methods for the Preparation of Platinum Anticancer Complexes.
- Sigma-Aldrich. (n.d.). Diamminedinitritoplatinum(II) 3.4wt. dilute ammonium hydroxide.
- ACS Publications. (1992). Spectroscopy, photophysical properties, and x-ray crystal structure of platinum(II) complexes of quaterpyridine.
- Wikipedia. (n.d.). Cisplatin.
- American Elements. (n.d.). Diammineplatinum(II) Nitrite Solution.
- University of Calicut. (n.d.). Reaction mechanism CC13.
- ACS Publications. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity.
- National Institutes of Health. (n.d.). Distinguishing Nitro vs Nitrito Coordination in Cytochrome c′ Using Vibrational Spectroscopy and Density Functional Theory.
- SLS. (n.d.). Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH.
- YouTube. (2021). IR Spectroscopy Lecture 9.
- ResearchGate. (n.d.). (PDF) Synthesis and characterization of platinum(II) complexes with 2-imidazolidinethione. X-ray crystal structure of tetra(2-imidazolidinethione- S )platinum(II) iodide dimethylsulfoxide solvate monohydrate.
- PubMed. (2020). Platinum Coordination Complexes.
- YouTube. (2021). (ENGLISH) KURNAKOV'S TEST REACTION APPLICATION TRANS EFFECT DISTINGUISH CIS TRANS ISOMERS CISPLATIN.
- Quick Company. (n.d.). A Process For The Preparation Of Cis Diamminediiodo Platinium(ii).
- IUCr Journals. (n.d.). Synthesis and structure of two novel trans-platinum complexes.
- Kunming Runjin Trading Co., Ltd. (n.d.). Diamminedinitritoplatinum(II);CAS:14286-02-3.
- University College Cork. (n.d.). The other 1%: designing and testing new platinum anti-cancer drugs.
- ChemicalBook. (n.d.). Diamminedinitritoplatinum(II) 14286-02-3.
- Sigma-Aldrich. (n.d.). Diamminedinitritoplatinum(II) 3.4wt. dilute ammonium hydroxide 14286-02-3.
- Sigma-Aldrich. (n.d.). Diamminedinitritoplatinum(II) 14286-02-3.
- Otago University Research Archive. (n.d.). Investigating the Properties of Platinum(II) Architectures.
- Google Patents. (n.d.). Preparation method of dinitroso diammineplatinum.
- Google Patents. (n.d.). Preparation of cis-diammine diodo platinum (II).
- ResearchGate. (n.d.). (PDF) Facile Synthesis of Isomerically Pure cis-Dichlorodiammineplatinum(II), Cisplatin.
- ResearchGate. (n.d.). Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity.
- PubMed Central. (n.d.). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands.
Sources
- 1. Platinum Coordination Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Diamminedinitritoplatinum(II) | 14286-02-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. CN102583589B - New method for synthesizing dinitroso diammineplatinum (II) - Google Patents [patents.google.com]
- 9. CN102285693A - Preparation method of dinitroso diammineplatinum - Google Patents [patents.google.com]
- 10. Kurnakov test - Wikipedia [en.wikipedia.org]
- 11. kccollege.ac.in [kccollege.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 16. 195Pt NMR—theory and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 18. technology.matthey.com [technology.matthey.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. tandfonline.com [tandfonline.com]
- 24. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
